Superior Selectivity Profile: EO 1428 vs. VX-745 and SB203580 for p38 Isoform Discrimination
EO 1428's selectivity for p38α/β2 is quantitatively distinct from VX-745 and SB203580. While VX-745 is a potent inhibitor of p38α (IC50 = 9-10 nM), it retains significant activity against p38β (Ki = 220 nM) and other kinases . SB203580, a classic tool compound, inhibits p38α with an IC50 of ~0.3-0.5 µM but also displays off-target effects on PKB, SAPK3, and SAPK4 [1]. In contrast, EO 1428 demonstrates no detectable activity against p38γ, p38δ, ERK1/2, or JNK1 at concentrations up to 1 µM, providing a cleaner pharmacological window for studying p38α/β2-dependent processes .
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | No activity at p38γ, p38δ, ERK1/2, JNK1 up to 1 µM |
| Comparator Or Baseline | VX-745: IC50 p38α = 9 nM, Ki p38β = 220 nM; SB203580: IC50 p38α = ~300 nM, off-target activity on PKB, SAPK3/4 |
| Quantified Difference | EO 1428 shows complete selectivity for p38α/β2 versus VX-745's residual p38β activity and SB203580's broader off-target profile |
| Conditions | Cell-free kinase assays and cellular selectivity panels |
Why This Matters
This selectivity ensures that experimental outcomes can be confidently attributed to p38α/β2 inhibition rather than off-target kinase modulation.
- [1] Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochem. J., 351(Pt 1), 95-105. View Source
